molecular formula C20H25ClN4O2 B2881166 N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226436-19-6

N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2881166
CAS No.: 1226436-19-6
M. Wt: 388.9
InChI Key: OXQRSXAILMCWAH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS: 1226436-19-6, C${20}$H${25}$ClN$4$O$2$, MW: 388.89) is an acetamide derivative featuring a pyrimidin-4-yloxy backbone substituted with a 3-methylpiperidinyl group at position 2 and a methyl group at position 4. The acetamide nitrogen is linked to a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-13-5-4-8-25(11-13)20-22-15(3)9-19(24-20)27-12-18(26)23-17-10-16(21)7-6-14(17)2/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRSXAILMCWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Chlorination: Introduction of a chlorine atom to the phenyl ring.

    Piperidine Ring Formation: Cyclization to form the piperidine ring.

    Pyrimidine Synthesis: Construction of the pyrimidine ring.

    Coupling Reactions: Linking the intermediate compounds through various coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often employing catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-Fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Key Differences :

  • Substituents : The fluorine atom at the phenyl ring (vs. chlorine) and an unsubstituted piperidinyl group (vs. 3-methylpiperidinyl) in the target compound.
  • Molecular Weight : 372.41 (vs. 388.89 for the target).
  • Physicochemical Properties: Fluorine’s electronegativity may reduce lipophilicity (predicted logP ~3.0 vs. The absence of a methyl group on the piperidine ring reduces steric hindrance, possibly affecting receptor binding .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

Key Differences :

  • Backbone : A pyrimidin-2-ylsulfanyl group replaces the pyrimidin-4-yloxy moiety.
  • Substituents : The 4-methylpyridin-2-yl group (vs. 5-chloro-2-methylphenyl) and a thioether linkage (vs. oxygen).
  • Implications : The sulfanyl group may enhance hydrogen-bonding interactions but reduce oxidative stability. The methylpyridinyl substituent introduces basicity, contrasting with the electron-withdrawing chlorine in the target compound .

N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide

Key Differences :

  • Core Structure : A chloroacetamide group is attached to a polyfunctional pyridine ring (vs. pyrimidine in the target).
  • The amino group may facilitate hydrogen bonding in biological targets, unlike the methylpiperidinyl group in the target compound .

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine : Chlorine’s higher lipophilicity may improve membrane permeability but increase metabolic resistance compared to fluorine .
  • 3-Methylpiperidinyl vs.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H23ClN4O2
  • Molecular Weight : 377.88 g/mol
  • SMILES Notation : CC1=CC=C(C(=C1)Cl)C(=O)N(C(=O)C(C2=CN=C(N=C2)C(CN(C)C)C)O)C

This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in various signaling pathways involved in cell proliferation and survival. By inhibiting EGFR, this compound may effectively reduce tumor growth and metastasis in certain cancer types.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines, including breast and lung cancer. A study demonstrated that it inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range.

Enzyme Inhibition

The compound also shows promise in inhibiting specific kinases associated with cancer progression. For instance:

  • EGFR Inhibition : It effectively blocks the phosphorylation of EGFR, leading to decreased downstream signaling through pathways such as MAPK and PI3K/Akt.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been reported to exhibit anti-inflammatory properties by modulating cytokine production in macrophages.

Case Studies and Research Findings

StudyFindingsReference
Study on MCF-7 Cells Demonstrated significant cytotoxicity with an IC50 of 4 µM.
EGFR Inhibition Study Showed reduced phosphorylation of EGFR in treated cells compared to controls.
Anti-inflammatory Activity Reduced TNF-alpha levels in LPS-stimulated macrophages.

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